

Application Notes and Protocols: 1-Methyl-5-pyrazolecarboxylic Acid as a Pharmaceutical Intermediate

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Compound of Interest

Compound Name: **1-Methyl-5-pyrazolecarboxylic acid**

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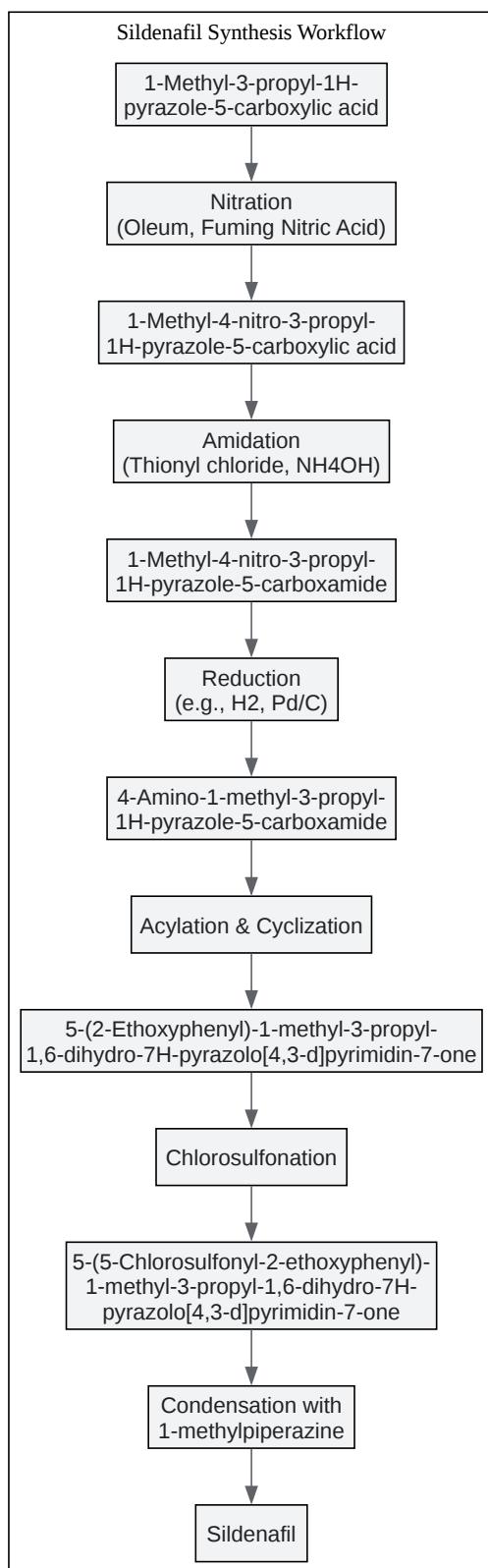
This document provides detailed application notes and protocols for the utilization of **1-methyl-5-pyrazolecarboxylic acid** and its derivatives as key intermediates in the synthesis of pharmaceuticals.

Application in the Synthesis of Phosphodiesterase Type 5 (PDE5) Inhibitors: The Sildenafil Example

1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid, a close derivative of **1-methyl-5-pyrazolecarboxylic acid**, is a crucial building block in the multi-step synthesis of Sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). Sildenafil is widely prescribed for the treatment of erectile dysfunction and pulmonary arterial hypertension. The integrity of the pyrazole intermediate is pivotal as it directly impacts the yield, purity, and safety of the final active pharmaceutical ingredient (API).

Experimental Workflow for Sildenafil Synthesis

The synthesis of Sildenafil from its pyrazole carboxylic acid intermediate is a multi-step process involving nitration, amidation, reduction, cyclization, and sulfonation.



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A simplified workflow for the synthesis of Sildenafil.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide[1][2][3]

- Nitration: To a solution of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid in dichloromethane, add concentrated nitric acid dropwise while maintaining the temperature below 15°C. After stirring for approximately 40 minutes, add concentrated sulfuric acid dropwise at the same temperature.
- Amidation: The resulting 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid is then converted to its carboxamide. This can be achieved by treatment with thionyl chloride followed by ammonium hydroxide.

Protocol 2: Synthesis of 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide[4]

- Reduction: The nitro group of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide is reduced to an amino group. A common method is catalytic hydrogenation using a palladium catalyst (Pd/C) in a suitable solvent like ethyl acetate. Alternative reducing agents such as zinc particles in the presence of ammonium formate can also be used.[5]

Protocol 3: Synthesis of Sildenafil[4][6]

- Acylation and Cyclization: The 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is acylated with 2-ethoxybenzoyl chloride, followed by cyclization to form the pyrazolopyrimidinone core, yielding 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one.
- Chlorosulfonation: The pyrazolopyrimidinone intermediate is selectively chlorosulfonated at the 5'-position of the phenyl ring using a mixture of chlorosulfonic acid and thionyl chloride.
- Condensation: The final step involves the condensation of the sulfonyl chloride with 1-methylpiperazine to yield Sildenafil.

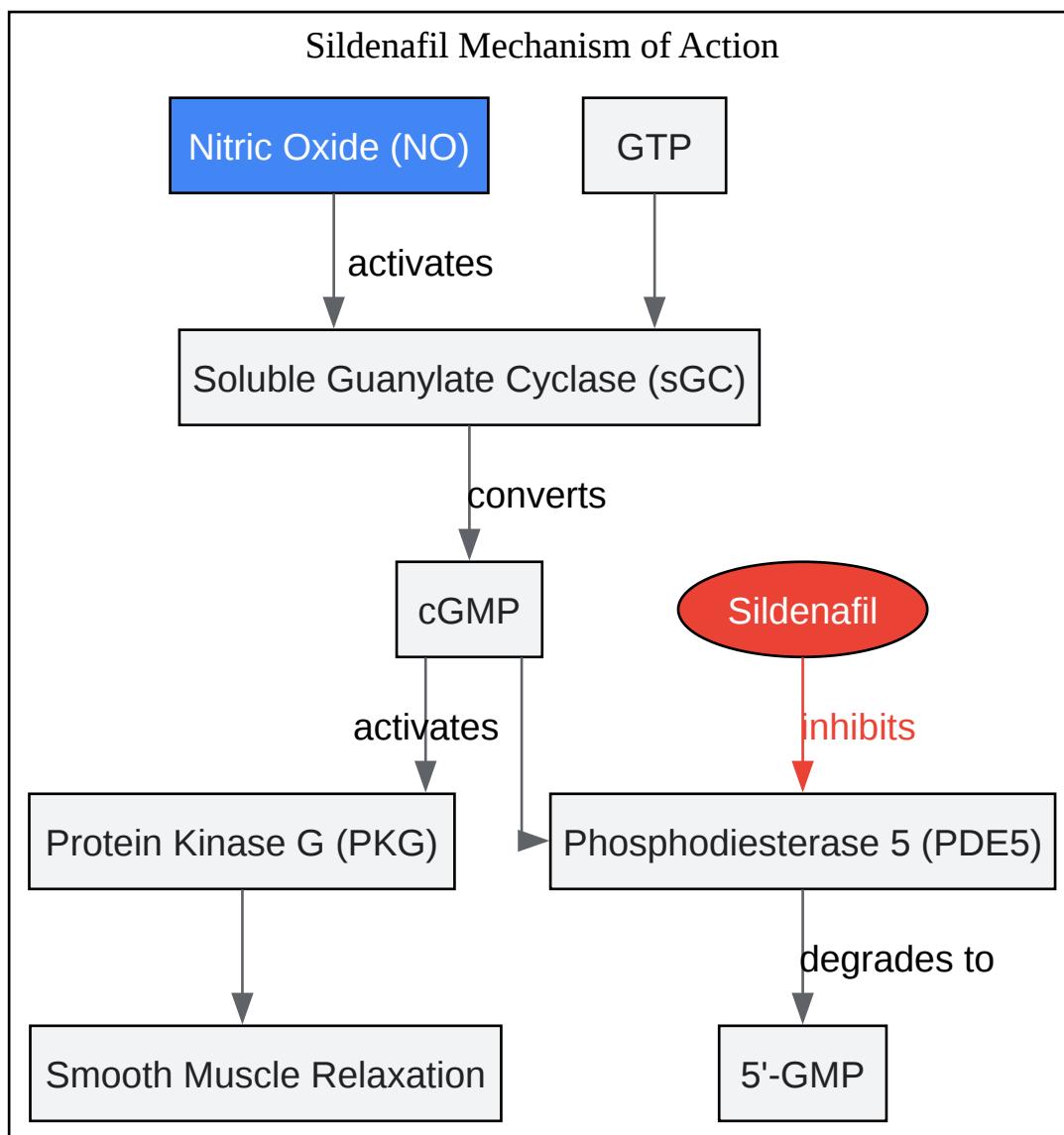
Quantitative Data for Sildenafil Synthesis Intermediates

Intermediate	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid	C ₈ H ₁₁ N ₃ O ₄	213.19	-
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide	C ₈ H ₁₂ N ₄ O ₃	212.21	141-143
5-(2-Ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one	C ₁₇ H ₂₀ N ₄ O ₂	312.37	141-145
5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one	C ₁₇ H ₁₉ ClN ₄ O ₄ S	410.90	-
Sildenafil	C ₂₂ H ₃₀ N ₆ O ₄ S	474.58	187-189

Note: Data is compiled from various sources and may vary depending on the specific experimental conditions.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[5\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Signaling Pathway of Sildenafil

Sildenafil functions by inhibiting the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). Increased cGMP levels lead to smooth muscle relaxation and vasodilation.



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Mechanism of action of Sildenafil via PDE5 inhibition.

Application in the Synthesis of Anticancer Agents

Pyrazole derivatives are recognized as privileged scaffolds in the development of anticancer agents, targeting various protein kinases such as Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR).

Example: Pyrazole-based CDK2 Inhibitors

A number of pyrazole-based compounds have been synthesized and identified as potent inhibitors of CDK2, a key regulator of the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.

Protocol 4: General Synthesis of a Pyrazole-based Inhibitor Scaffold

This protocol outlines a general method for synthesizing a pyrazole core that can be further elaborated to create various kinase inhibitors.

- Condensation: React **1-methyl-5-pyrazolecarboxylic acid** with a suitable amine to form an amide linkage. This can be achieved using standard peptide coupling reagents (e.g., HATU, HOBr) or by converting the carboxylic acid to an acid chloride.
- Further Derivatization: The resulting pyrazole amide can be further modified. For instance, if the coupled amine contains other functional groups, these can be used for subsequent reactions to build the final inhibitor structure.

Quantitative Data for Representative Pyrazole-based CDK2 Inhibitors

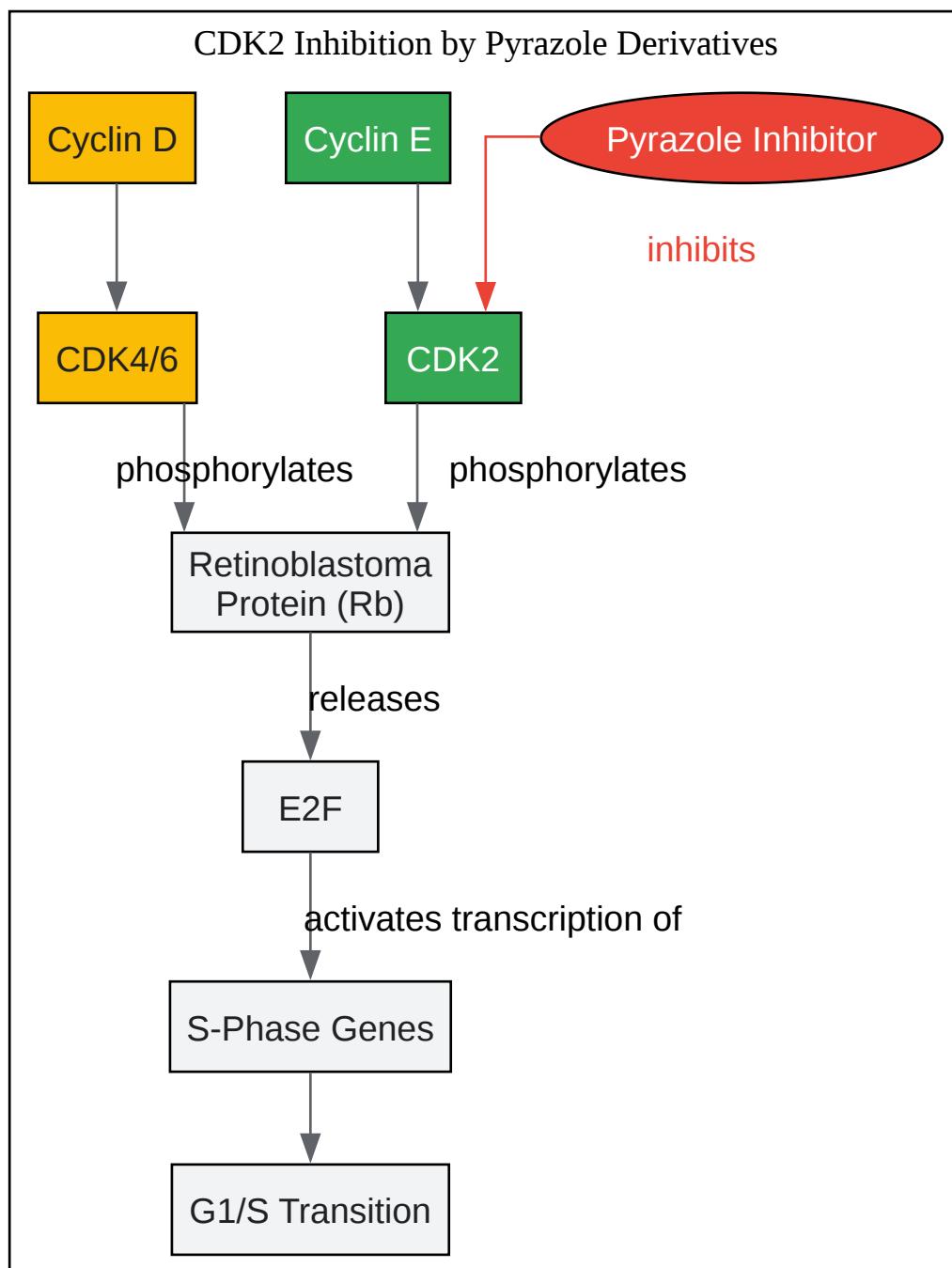
Compound Reference	Target	IC ₅₀ (μM)
Compound 4	CDK2	3.82
Compound 7a	CDK2	2.0
Compound 7d	CDK2	1.47
Compound 9	CDK2	0.96
AT7519	CDK1,2,4,6,9	0.01-0.21
CAN508	CDK2	0.35

Data from a study on novel pyrazole derivatives as CDK2/cyclin A2 enzyme inhibitors.[\[10\]](#)

Signaling Pathway of Pyrazole-based CDK2 Inhibitors

CDK2, in complex with Cyclin E or Cyclin A, plays a crucial role in the G1/S phase transition of the cell cycle. Pyrazole-based inhibitors can bind to the ATP-binding pocket of CDK2,

preventing its kinase activity and leading to cell cycle arrest.



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Simplified CDK2 signaling pathway and its inhibition.

Application in the Synthesis of Factor Xa Inhibitors

Derivatives of **1-methyl-5-pyrazolecarboxylic acid** are also valuable intermediates in the synthesis of direct oral anticoagulants (DOACs) that target Factor Xa, a critical enzyme in the coagulation cascade.

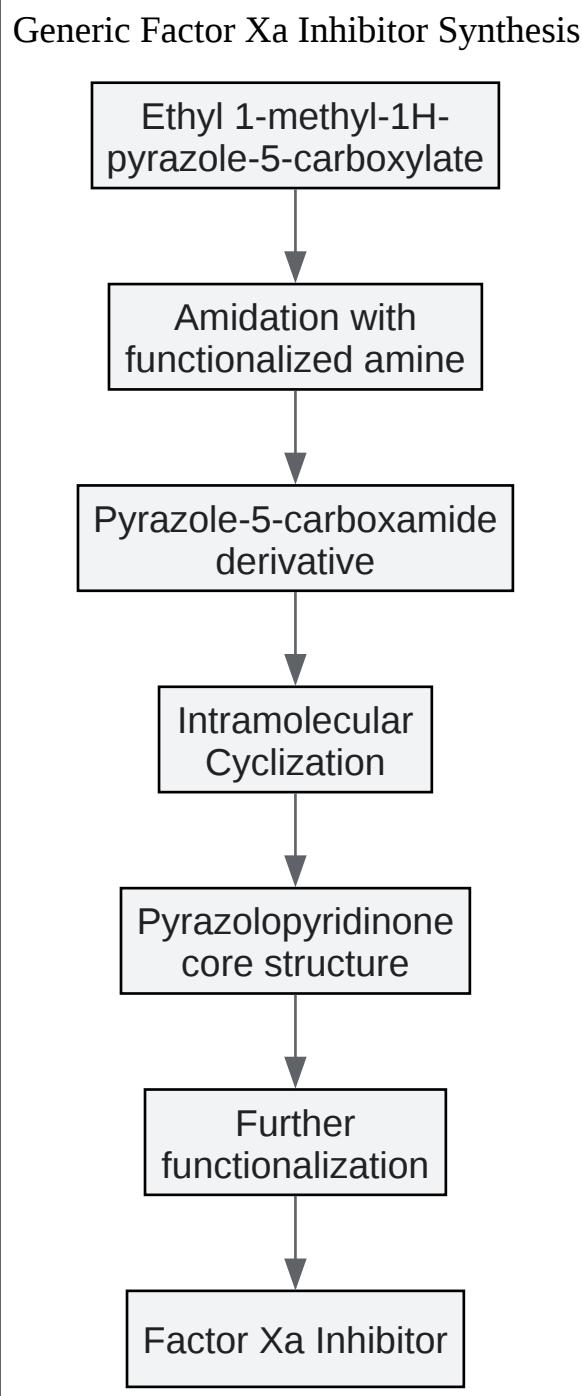
Example: Synthesis of Apixaban-like Scaffolds

While the industrial synthesis of Apixaban is complex, a plausible laboratory-scale synthesis of a related pyrazolopyridinone core can be envisioned starting from a 1-methyl-5-pyrazolecarboxylate derivative.

Protocol 5: Representative Synthesis of a Pyrazolopyridinone Core

- Amidation: Convert ethyl 1-methyl-1H-pyrazole-5-carboxylate to the corresponding amide by reacting with an appropriate amine.
- Cyclization: A subsequent intramolecular cyclization reaction, potentially via a Dieckmann condensation or similar strategy, can be employed to form the fused pyridinone ring system, a key structural feature of many Factor Xa inhibitors.

Experimental Workflow for a Generic Factor Xa Inhibitor



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A generic workflow for synthesizing a Factor Xa inhibitor core.

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